molecular formula C9Cl3N3 B1606330 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile CAS No. 3638-98-0

2,4,6-trichlorobenzene-1,3,5-tricarbonitrile

Cat. No.: B1606330
CAS No.: 3638-98-0
M. Wt: 256.5 g/mol
InChI Key: LBLQEGBXQYLSEP-UHFFFAOYSA-N
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Description

2,4,6-trichlorobenzene-1,3,5-tricarbonitrile: is a chemical compound with the molecular formula C9H3Cl3N3 It is a derivative of benzenetricarbonitrile, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile can be synthesized through various methods. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .

Industrial Production Methods: In industrial settings, the production of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-trichlorobenzene-1,3,5-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1,3,5-Benzenetricarbonitrile: The parent compound without chlorine substitutions.

    2,4,6-Trifluoro-1,3,5-benzenetricarbonitrile: A similar compound with fluorine substitutions instead of chlorine.

    1,3,5-Trichloro-2,4,6-trinitrobenzene: Another chlorinated derivative with nitro groups.

Uniqueness: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in various chemical syntheses and applications .

Properties

CAS No.

3638-98-0

Molecular Formula

C9Cl3N3

Molecular Weight

256.5 g/mol

IUPAC Name

2,4,6-trichlorobenzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C9Cl3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14

InChI Key

LBLQEGBXQYLSEP-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl

3638-98-0

Origin of Product

United States

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